Optical Rotation and Enantiomeric Purity of (-)-Isopinocampheol vs. Commercial Standards
The specific optical rotation of (-)-Isopinocampheol is a critical quality attribute that distinguishes it from its enantiomer and from impure commercial batches. High-purity (-)-Isopinocampheol obtained from optimized asymmetric synthesis exhibits a specific rotation of [α]D23 −35.1° (c 10, benzene) [1]. This value is directly correlated with the optical purity of derived reagents like diisopinocampheylborane, which in turn yields asymmetric hydroboration products with optical purities of 98.4% [1]. In contrast, a typical commercial specification from Sigma-Aldrich lists the optical activity as [α]22/D −34°, c = 20 in ethanol, with an enantiomeric excess of 95% (GLC) . This quantifies a measurable difference in optical purity that can directly impact the enantioselectivity of downstream synthetic steps.
| Evidence Dimension | Specific Optical Rotation and Optical Purity |
|---|---|
| Target Compound Data | [α]D23 −35.1° (c 10, benzene); leads to products with 98.4% optical purity |
| Comparator Or Baseline | [α]22/D −34° (c = 20 in ethanol); certified enantiomeric excess: 95% (GLC) |
| Quantified Difference | Difference in rotation of ~1° (solvent dependent) and a 3.4% absolute difference in optical purity for derived reagents |
| Conditions | Polarimetry; Asymmetric hydroboration of cis-2-butene with diisopinocampheylborane in THF at −25°C |
Why This Matters
This data allows procurement to select material of appropriate optical purity based on the sensitivity of the intended application, with the highest-purity source enabling nearly complete asymmetric induction in critical reactions.
- [1] Brown, H. C.; Yoon, N. M. Hydroboration. 44. Diisopinocampheylborane of High Optical Purity. Asymmetric Synthesis via Hydroboration with Essentially Complete Asymmetric Induction. Israel Journal of Chemistry 1976, 15 (1–2), 12–16. View Source
